
Cyclohexanol, 4-ethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Cyclohexanol is typically produced via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts . This process not only provides a novel route to yield cyclohexanol and ethanol (EtOH), but also rationally utilizes excess acetic acid . Research has shown that 3-ethoxycyclobutanones can react with silyl enol ethers to produce 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives.Molecular Structure Analysis
The molecular structure of Cyclohexanol, 4-ethoxy- is similar to that of Cyclohexanol, 4-methyl-, trans- . The structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, a compound structurally similar to “Cyclohexanol, 4-ethoxy-”, has been analyzed, revealing details about its cyclohexanone chair conformation and intermolecular hydrogen bonding.Chemical Reactions Analysis
Cyclohexanol undergoes dehydrogenation to form cyclohexanone, a crucial industrial process in the production of caprolactam and adipic acid . The hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol .Physical And Chemical Properties Analysis
Cyclohexanol, 4-ethoxy- is a colorless liquid with a slightly sweet odor. Cyclohexanol is a viscous liquid, characterized by its relatively high melting point (25.93°C) and boiling point (161°C) . A crucial trait of Cyclohexanol is its polarity .科学的研究の応用
Catalyst Development
- Selective Hydrogenation : Cyclohexanone, a derivative related to "Cyclohexanol, 4-ethoxy-", is used in the selective hydrogenation of phenol to cyclohexanone, employing catalysts like Pd@carbon nitride in aqueous media. This process is significant in the chemical industry, particularly for polyamide production (Wang et al., 2011).
Molecular Interaction Studies
- Binary Mixtures Analysis : The molecular interactions between cyclohexane (similar to "Cyclohexanol, 4-ethoxy-") and 2-ethoxyethanol have been studied using ultrasonic measurements. These studies aid in understanding the interaction dynamics in organic mixtures, which is crucial in various industrial applications (Durgabhavani et al., 2019).
Chemical Structure and Properties
- Conformational Analysis : The structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, a compound structurally similar to "Cyclohexanol, 4-ethoxy-", has been analyzed, revealing details about its cyclohexanone chair conformation and intermolecular hydrogen bonding, providing insights into chemical properties and potential applications (Hernández-Ortega et al., 2001).
Biomass Conversion
- Lignin-Derived Phenols Conversion : Research has focused on converting lignin-derived phenols into cyclohexanol and alkyl cyclohexanol using bifunctional catalysts like Ru/ZrO2–La(OH)3. This process is part of efforts to derive valuable chemicals from non-fossil-based biomass (Xu et al., 2016).
Pharmaceutical Research
- Antidepressant Drugs : Compounds like racemic 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, structurally related to "Cyclohexanol, 4-ethoxy-", have been characterized for their antidepressant properties, contributing to the development of new therapeutic agents (Tessler & Goldberg, 2004).
Chemical Synthesis
- Cycloaddition Reactions : Research has shown that 3-ethoxycyclobutanones can react with silyl enol ethers to produce 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives, highlighting the synthetic utility of compounds structurally similar to "Cyclohexanol, 4-ethoxy-" (Matsuo et al., 2009).
作用機序
Safety and Hazards
将来の方向性
Cyclohexanol, as a value-added chemical, has attracted much attention due to its huge application market . The hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, not only provides a novel route to yield cyclohexanol and ethanol (EtOH), but also rationally utilizes excess acetic acid . This suggests potential future directions for the use and synthesis of Cyclohexanol, 4-ethoxy-.
特性
IUPAC Name |
4-ethoxycyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-10-8-5-3-7(9)4-6-8/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRDCGVUPNWEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanol, 4-ethoxy- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

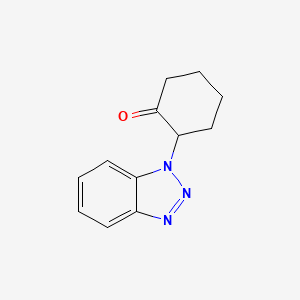
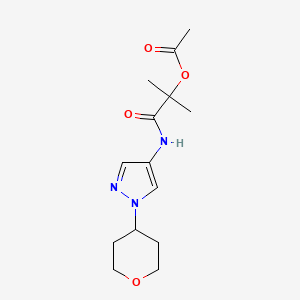

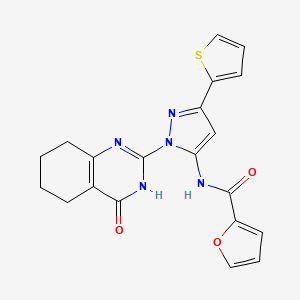
![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2652685.png)
methanone](/img/structure/B2652688.png)
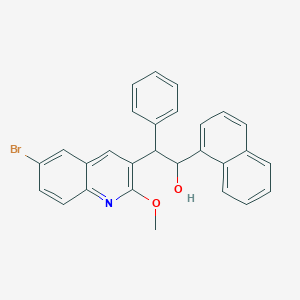
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide](/img/structure/B2652690.png)

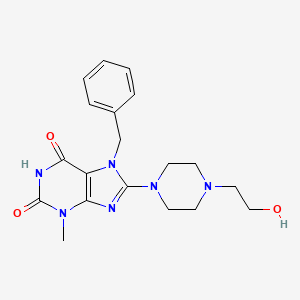
![4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine](/img/structure/B2652696.png)
![N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2652698.png)
![1-Benzyl-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2652700.png)
![3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652702.png)